1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol
Overview
Description
Scientific Research Applications
Epigenetic Regulation and Antitumor Effects
1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol, as part of DNA methyltransferase inhibitors, plays a significant role in epigenetic regulation. This regulation involves the modulation of chromatin structure, transcriptional repression, and suppression of transposable elements. In malignancies, changes in methylation patterns result in genetic instability and the repression of tumor suppressor genes. DNA methyltransferase inhibitors have shown potential in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in both in vitro and in vivo models. Clinical tests on analogs of the nucleoside deoxycitidine, such as 5-azacytidine and 5-aza-2'-deoxycytidine, have shown encouraging antileukemic activity, highlighting the potential of these inhibitors in cancer treatment, although their efficacy in solid tumors remains limited (Goffin & Eisenhauer, 2002).
Modulation of Gene Expression
Another aspect of the scientific research applications of such molecules is their effect on gene expression. The compound 5-Aza-2′-deoxycytidine (AzaD), a deoxycytidine analog, is used to activate methylated and silenced genes via promoter demethylation. However, studies suggest that promoter demethylation may not be the sole mechanism by which AzaD influences gene expression. Regulation can occur in various ways, including those independent of DNA demethylation, highlighting the complexity of its effects on gene expression. This suggests a context-dependent impact of AzaD on gene regulation, potentially underlying the diverse patient responses observed during AzaD therapy (Seelan et al., 2018).
Synthesis and Transformations of Functionalized Derivatives
In the context of drug research, cyclic β-amino acids, including derivatives of azetidin-3-ol, have seen significant interest due to their biological relevance. These compounds are crucial in the preparation and functionalization towards new types of molecular entities, with various metathesis reactions employed for access to either alicyclic β-amino acids or other densely functionalized derivatives. This synthetic versatility underscores the importance of this compound and its derivatives in medicinal chemistry, providing insights into synthetic routes and methodologies for drug development (Kiss et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-9-2-1-7(3-10(9)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZKDYQNUQEDBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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